Selectivity Profile: BRPF1 Bromodomain Binding Affinity vs. BRD4
The compound demonstrates a measurable binding preference for the BRPF1 bromodomain over BRD4. In a BROMOscan assay, the Kd for human partial-length BRPF1 (E627 to G740 residues) was determined to be 20,000 nM, while binding to BRD4 BD1 (N44 to E168 residues) exceeded 100,000 nM [1]. This translates to a >5-fold selectivity window. In comparison, the potent BRPF1 probe PFI-4 exhibits a Kd of 13 nM for BRPF1 and >100-fold selectivity over BRD4 [2]. While the absolute potency of 4-Bromo-N-isopropyl-3-(trifluoromethoxy)benzamide is lower, its differential binding pattern may be exploited in assays where a weaker, tunable binder is required for orthogonal validation or fragment-based screening.
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | BRPF1 Kd = 20,000 nM; BRD4 Kd > 100,000 nM |
| Comparator Or Baseline | PFI-4: BRPF1 Kd = 13 nM; BRD4 Kd ~1,300 nM (estimated from 100-fold selectivity) |
| Quantified Difference | Target compound shows 1,538-fold weaker BRPF1 binding vs. PFI-4, but retains >5-fold BRPF1/BRD4 selectivity |
| Conditions | BROMOscan assay, recombinant bromodomains expressed in E. coli |
Why This Matters
Procurement decisions for bromodomain inhibitor libraries often require a range of affinities; this compound provides a low-affinity reference point for BRPF1 engagement assays.
- [1] BindingDB. BDBM50468549. Kd values for BRPF1 (20,000 nM) and BRD4 (>100,000 nM). View Source
- [2] Bertin Bioreagent. PFI-4 product datasheet. Kd = 13 nM for BRPF1. View Source
